molecular formula C7H8O3 B073207 2,4,5-Trihydroxytoluene CAS No. 1124-09-0

2,4,5-Trihydroxytoluene

Cat. No. B073207
CAS RN: 1124-09-0
M. Wt: 140.14 g/mol
InChI Key: QKGQHTCUNGPCIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-Trihydroxytoluene, also known as 2,4,5-THT, is a chemical compound that is commonly used in scientific research. This compound has a wide range of applications, including as a precursor for the synthesis of other compounds and as a reagent in biochemical assays.

Scientific Research Applications

Microbial Degradation and Environmental Bioremediation

2,4,5-Trihydroxytoluene (THT) is involved in the microbial degradation of nitroaromatic compounds such as 2,4-dinitrotoluene. Research by (Rodríguez et al., 2006) and (Johnson et al., 2000) demonstrates its role in biodegradation pathways. This has implications for environmental bioremediation, particularly in areas contaminated with explosive residues.

Biological and Antioxidant Activity

Studies such as those by (Shubin et al., 2020) have explored the biological and antioxidant activities of compounds derived from 2,4,5-THT. These compounds exhibit inhibitory activity against various bacterial and fungal strains, alongside moderate antioxidant properties.

Synthesis of Aurone Derivatives

Research by (Shubin et al., 2019) demonstrates the use of 2,4,5-THT in synthesizing aurone derivatives. These compounds have potential applications in various fields including pharmaceuticals and dyes.

Biosensor Development

The work of (Rodríguez et al., 2006) showcases the development of biosensors using THT for detecting compounds derived from the biodegradation of 2,4-dinitrotoluene. This can be pivotal in environmental monitoring.

Chemical Synthesis and Organic Reactions

2,4,5-THT serves as a reagent or intermediate in various chemical syntheses. (Ushkarov et al., 2007) have explored its use in high-yield synthesis of azo dyes, indicating its versatility in organic reactions.

Environmental Impact Studies

Studies like (Hawari et al., 2015) involve THT in understanding the environmental fate of explosives and their derivatives. This is crucial for assessing environmental risks and impacts.

Biocatalysis

Research by (Tao et al., 2004) demonstrates the use of THT in biocatalysis, particularly in the oxidation of benzene to various hydroxylated derivatives. This opens up possibilities for environmentally friendly industrial processes.

properties

CAS RN

1124-09-0

Product Name

2,4,5-Trihydroxytoluene

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

5-methylbenzene-1,2,4-triol

InChI

InChI=1S/C7H8O3/c1-4-2-6(9)7(10)3-5(4)8/h2-3,8-10H,1H3

InChI Key

QKGQHTCUNGPCIA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1O)O)O

Canonical SMILES

CC1=CC(=C(C=C1O)O)O

Other CAS RN

1124-09-0

synonyms

2,4,5-trihydroxytoluene
toluene-2,4,5-triol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,5-Trihydroxytoluene
Reactant of Route 2
Reactant of Route 2
2,4,5-Trihydroxytoluene
Reactant of Route 3
2,4,5-Trihydroxytoluene
Reactant of Route 4
2,4,5-Trihydroxytoluene
Reactant of Route 5
2,4,5-Trihydroxytoluene
Reactant of Route 6
2,4,5-Trihydroxytoluene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.